Methyl heptanoate

Catalog No.
S587761
CAS No.
106-73-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heptanoate

CAS Number

106-73-0

Product Name

Methyl heptanoate

IUPAC Name

methyl heptanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3

InChI Key

XNCNNDVCAUWAIT-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OC

Solubility

soluble in organic solvents

Synonyms

Enanthic Methyl Ester; Methyl Enanthate; Methyl Heptoate; Methyl n-Heptanoate; Methyl n-Heptylate; Methyl Oenanthylate; Radia 30159

Canonical SMILES

CCCCCCC(=O)OC

Food Science and Flavor Research

  • Flavoring agent: Methyl heptanoate possesses a fruity aroma resembling pineapple, grapes, and berries []. This makes it a valuable tool in food science research for:
    • Flavor development: Studying and mimicking natural flavors in food products [].
    • Sensory evaluation: Investigating human perception and response to different flavor profiles [].

Biological and Biomedical Research

  • Antimicrobial activity: Studies indicate that methyl heptanoate may exhibit antimicrobial properties against certain bacterial and fungal strains [, ]. This opens avenues for research in:
    • Antimicrobial drug development: Exploring its potential as a novel antimicrobial agent or as a lead compound for further development [].
    • Food preservation: Investigating its application as a natural food preservative to combat food spoilage microorganisms [].

Material Science and Engineering Research

  • Biofuel production: Methyl heptanoate has been identified as a potential biofuel precursor due to its suitable chemical properties []. Research in this area could explore:
    • Biodiesel production: Investigating its conversion into biodiesel through various catalytic processes [].
    • Biorefinery development: Exploring its integration into biorefinery strategies for the production of multiple biofuels and bioproducts [].

Methyl heptanoate is a fatty acid ester with the chemical formula C₈H₁₆O₂. It is derived from heptanoic acid and methanol, characterized by its fruity aroma and flavor, which makes it a compound of interest in the food and fragrance industries. Methyl heptanoate is found naturally in various plants, including Nymphaea rudgeana and Humulus lupulus, contributing to their scent profiles .

, notably hydrodeoxygenation and oxidation. In hydrodeoxygenation, it interacts with catalysts such as nickel-molybdenum or cobalt-molybdenum to produce hydrocarbons and alcohols. For example, studies have shown that total conversion of methyl heptanoate can reach approximately 78% using nickel-molybdenum catalysts under specific conditions .

The oxidation of methyl heptanoate primarily leads to the formation of hydroperoxides, cyclic ethers, ketones, and aldehydes. The detailed mechanisms of these reactions have been modeled to understand the kinetics involved .

Methyl heptanoate can be synthesized through several methods:

  • Esterification: This involves the reaction of heptanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This method involves the reaction of triglycerides with methanol to produce methyl esters, including methyl heptanoate.
  • Hydrodeoxygenation: This process converts fatty acids or their esters into alkanes by removing oxygen using hydrogen gas and a catalyst .

Methyl heptanoate has a variety of applications:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes for its pleasant scent.
  • Cosmetics: Acts as an emollient and fragrance component.
  • Biotechnology: Investigated for potential use in biodiesel production due to its renewable nature .

Studies have explored the interactions of methyl heptanoate with various catalysts during hydrodeoxygenation. Research indicates that the presence of water affects the reaction pathways and product distributions significantly. For instance, when using nickel-molybdenum catalysts, different selectivities toward hydrocarbons and alcohols were observed depending on reaction conditions like temperature and pressure .

Methyl heptanoate shares structural similarities with other fatty acid methyl esters. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Methyl hexanoateC₇H₁₄O₂Shorter carbon chain; used in similar applications
Methyl octanoateC₉H₁₈O₂Longer carbon chain; distinct aroma profile
Methyl nonanoateC₁₀H₂₂O₂Even longer chain; higher boiling point

Uniqueness of Methyl Heptanoate

Methyl heptanoate's unique seven-carbon structure provides specific sensory attributes that differentiate it from its counterparts. Its balance between volatility and stability makes it particularly advantageous for applications requiring both flavor and fragrance without rapid degradation.

Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Liquid
colourless liquid with a fruity, orris odou

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Boiling Point

174.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.87115 (20°)

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-55.8 °C

UNII

1J543V5703

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1447 of 1448 companies with hazard statement code(s):;
H226 (11.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.56 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

106-73-0

Wikipedia

Methyl heptanoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Heptanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. L. Grislain et al. “Metabolism of amineptine in rat, dog and man” Eur J Drug Metab Pharmacokinet., vol. 15 pp. 339-345, 19902. R. Aparicio et al. “Detection of Rancid Defect in Virgin Olive Oil by the Electronic Nose” J. Agric. Food Chem, vol. 48 pp. 853-860, 20003. George A. Burdock, Giovanni Fenaroli (Prof. Dr.), Flavor ingredients, CRC Press, 20044. P. Jones, Y. Butt, and M. Bennett “Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in longchainL-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts” Mol Genet Metab., vol. 81 pp96-99, 2004

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